molecular formula C6H10O6S B1620466 Propionic acid, 3,3'-sulfonyldi- CAS No. 6291-88-9

Propionic acid, 3,3'-sulfonyldi-

Cat. No.: B1620466
CAS No.: 6291-88-9
M. Wt: 210.21 g/mol
InChI Key: FBFBNGJZFXSFFY-UHFFFAOYSA-N
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Description

Propionic acid, 3,3’-sulfonyldi- is an organic compound with the molecular formula C6H10O6S It is a derivative of propionic acid, characterized by the presence of a sulfonyl group linking two propionic acid molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionic acid, 3,3’-sulfonyldi- can be synthesized through several methods. One common approach involves the reaction of propionic acid with sulfur trioxide or chlorosulfonic acid, resulting in the formation of the sulfonyl derivative. The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of propionic acid, 3,3’-sulfonyldi- often involves large-scale chemical processes. These processes may utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques is essential to produce high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 3,3’-sulfonyldi- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfide or other reduced forms.

    Substitution: The sulfonyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or alcohols under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Propionic acid, 3,3’-sulfonyldi- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its use in developing new pharmaceuticals, especially those targeting specific enzymes or pathways.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of propionic acid, 3,3’-sulfonyldi- involves its interaction with specific molecular targets. The sulfonyl group can form strong bonds with various biological molecules, influencing their activity. This interaction can modulate enzymatic functions, signaling pathways, and other cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to propionic acid, 3,3’-sulfonyldi- include:

    Methanesulfonic acid: A simpler sulfonic acid with a single sulfonyl group.

    Ethanesulfonic acid: Another sulfonic acid with a slightly longer carbon chain.

    Benzenesulfonic acid: An aromatic sulfonic acid with different chemical properties.

Uniqueness

Propionic acid, 3,3’-sulfonyldi- is unique due to its specific structure, which includes two propionic acid units linked by a sulfonyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other sulfonic acids may not be suitable for.

Properties

IUPAC Name

3-(2-carboxyethylsulfonyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6S/c7-5(8)1-3-13(11,12)4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFBNGJZFXSFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212102
Record name Propionic acid, 3,3'-sulfonyldi-
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Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6291-88-9
Record name 3,3′-Sulfonylbis[propanoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6291-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, 3,3'-sulfonyldi-
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Record name NSC8167
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Record name Propionic acid, 3,3'-sulfonyldi-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-sulphonyldipropionic acid
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

3,3′-thiodipropanoic acid (1 equivalent) was taken in THF and to it oxone (2 equivalents) taken in water was slowly added and stirred at room temperature for 3 h. The progress of the reaction was monitored by TLC. After completion of the reaction, water was added to the reaction mixture and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and evaporated to dryness to afford the crude product I-14 in 20-30% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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